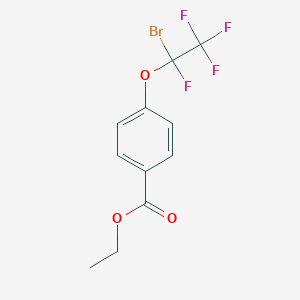

![molecular formula C20H19ClNO4+ B12824565 9,10-dimethoxy-5,6-dihydro-2H-1,3-dioxolano[4,5-g]isoquinolino[3,2-a]isoquinol ine, chloride](/img/structure/B12824565.png)

9,10-dimethoxy-5,6-dihydro-2H-1,3-dioxolano[4,5-g]isoquinolino[3,2-a]isoquinol ine, chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

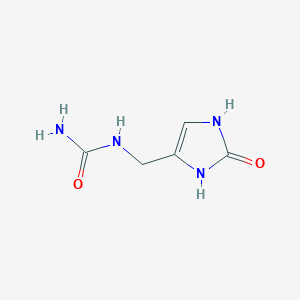

Berberine hydrochloride is a naturally occurring isoquinoline alkaloid found in various plants, particularly in the Berberis genus. It has been traditionally used in Chinese and Ayurvedic medicine for its antibacterial, anti-inflammatory, and antidiarrheal properties . Berberine hydrochloride has gained attention in modern medicine for its potential therapeutic effects on diabetes, high cholesterol, and high blood pressure .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Berberine hydrochloride can be synthesized through several methods. One common method involves the extraction of berberine from plant sources, followed by its conversion to berberine hydrochloride. The process typically includes the following steps :

Extraction: The root coarse powder of Berberis species is screened and immersed in a sulfuric acid aqueous solution.

Neutralization: Lime milk is added to neutralize the sulfuric acid, adjusting the pH to 7.

Filtration and Heating: The filtrate is heated with ethanol, followed by a backflow process.

Precipitation: Acetic acid and hydrochloric acid are added to precipitate berberine hydrochloride, which is then dried to obtain the refined product.

Industrial Production Methods

In industrial settings, berberine hydrochloride is often produced using advanced techniques such as the thin-film dispersion hydration method to prepare liposomes, enhancing its bioavailability and antioxidant activity .

Análisis De Reacciones Químicas

Types of Reactions

Berberine hydrochloride undergoes various chemical reactions, including:

Oxidation: Gut microbiota can convert berberine into oxyberberine through an oxidation reaction.

Reduction: Berberine hydrochloride can be reduced under specific conditions, although detailed studies on this are limited.

Substitution: Berberine hydrochloride can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like amines and thiols are often employed.

Major Products

Oxidation: Oxyberberine is a major product formed through oxidation.

Reduction and Substitution: Specific products depend on the reagents and conditions used.

Aplicaciones Científicas De Investigación

Berberine hydrochloride has a wide range of scientific research applications :

Chemistry: Used as a natural dye due to its strong yellow fluorescence under ultraviolet light.

Biology: Studied for its effects on gut microbiota and its potential to modulate immune responses.

Medicine: Investigated for its therapeutic effects on diabetes, cardiovascular diseases, and cancer.

Industry: Utilized in the development of liposomes and nanoparticles for drug delivery.

Mecanismo De Acción

Berberine hydrochloride exerts its effects through multiple molecular targets and pathways :

AMP-activated protein kinase (AMPK): Activates AMPK, leading to improved glucose and lipid metabolism.

Nuclear factor κB (NF-κB): Inhibits NF-κB, reducing inflammation.

Mitogen-activated protein kinase (MAPK): Modulates MAPK pathways, affecting cell growth and apoptosis.

Protein kinase B (Akt): Influences Akt signaling, impacting cell survival and metabolism.

Comparación Con Compuestos Similares

Berberine hydrochloride is often compared with other berberine derivatives and similar alkaloids :

Berberine Phytosome: Enhanced absorption and bioavailability compared to berberine hydrochloride.

Berberine Fumarate and Berberine Succinate: Higher bioavailability than berberine hydrochloride.

Similar Compounds: Includes other isoquinoline alkaloids like palmatine and jatrorrhizine, which share similar pharmacological properties but differ in their molecular structures and specific effects.

Berberine hydrochloride stands out due to its extensive research and diverse applications in traditional and modern medicine.

Propiedades

Fórmula molecular |

C20H19ClNO4+ |

|---|---|

Peso molecular |

372.8 g/mol |

Nombre IUPAC |

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;hydrochloride |

InChI |

InChI=1S/C20H18NO4.ClH/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;/h3-4,7-10H,5-6,11H2,1-2H3;1H/q+1; |

Clave InChI |

VKJGBAJNNALVAV-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

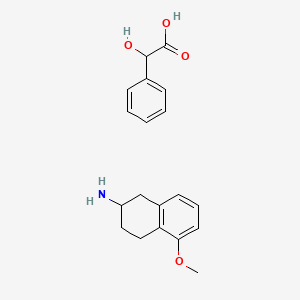

![3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B12824490.png)

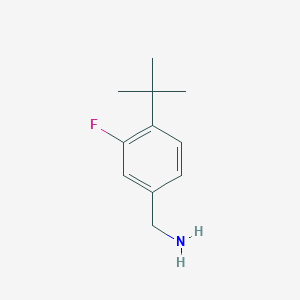

![4,7-Dichloro-[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide](/img/structure/B12824497.png)

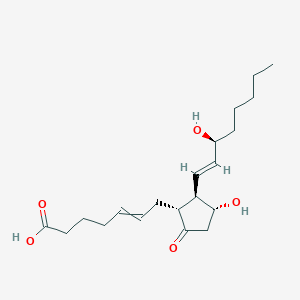

![1-Methyl-5-(methylthio)-1H-benzo[d]imidazol-2-amine](/img/structure/B12824517.png)

![2-Amino-1H-benzo[d]imidazole-1-carboximidamide](/img/structure/B12824559.png)

![tert-Butyl (((1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate](/img/structure/B12824572.png)